molecular formula C31H26N4O4S B11514929 5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-6-{[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl}-1,4-dihydropyridine-3-carboxamide

5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-6-{[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl}-1,4-dihydropyridine-3-carboxamide

Cat. No.: B11514929
M. Wt: 550.6 g/mol
InChI Key: BAEKKTLBOWSPPZ-UHFFFAOYSA-N
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Description

5-CYANO-4-(FURAN-2-YL)-N-(2-METHOXYPHENYL)-2-METHYL-6-({[(NAPHTHALEN-2-YL)CARBAMOYL]METHYL}SULFANYL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound with a diverse range of applications in scientific research This compound is characterized by its unique structure, which includes a furan ring, a naphthalene moiety, and a dihydropyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CYANO-4-(FURAN-2-YL)-N-(2-METHOXYPHENYL)-2-METHYL-6-({[(NAPHTHALEN-2-YL)CARBAMOYL]METHYL}SULFANYL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the dihydropyridine core, followed by the introduction of the furan ring and other functional groups. Common reagents used in these reactions include aldehydes, amines, and sulfur-containing compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-CYANO-4-(FURAN-2-YL)-N-(2-METHOXYPHENYL)-2-METHYL-6-({[(NAPHTHALEN-2-YL)CARBAMOYL]METHYL}SULFANYL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The presence of functional groups allows for substitution reactions, where one group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

5-CYANO-4-(FURAN-2-YL)-N-(2-METHOXYPHENYL)-2-METHYL-6-({[(NAPHTHALEN-2-YL)CARBAMOYL]METHYL}SULFANYL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-CYANO-4-(FURAN-2-YL)-N-(2-METHOXYPHENYL)-2-METHYL-6-({[(NAPHTHALEN-2-YL)CARBAMOYL]METHYL}SULFANYL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-CYANO-4-(FURAN-2-YL)-N-(2-METHOXYPHENYL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE: Lacks the naphthalene moiety and sulfanyl group.

    4-(FURAN-2-YL)-N-(2-METHOXYPHENYL)-2-METHYL-6-({[(NAPHTHALEN-2-YL)CARBAMOYL]METHYL}SULFANYL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE: Lacks the cyano group.

Uniqueness

The uniqueness of 5-CYANO-4-(FURAN-2-YL)-N-(2-METHOXYPHENYL)-2-METHYL-6-({[(NAPHTHALEN-2-YL)CARBAMOYL]METHYL}SULFANYL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE lies in its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the cyano group, furan ring, and naphthalene moiety makes it a versatile compound for various research and industrial purposes.

Properties

Molecular Formula

C31H26N4O4S

Molecular Weight

550.6 g/mol

IUPAC Name

5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-6-[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl-1,4-dihydropyridine-3-carboxamide

InChI

InChI=1S/C31H26N4O4S/c1-19-28(30(37)35-24-10-5-6-11-25(24)38-2)29(26-12-7-15-39-26)23(17-32)31(33-19)40-18-27(36)34-22-14-13-20-8-3-4-9-21(20)16-22/h3-16,29,33H,18H2,1-2H3,(H,34,36)(H,35,37)

InChI Key

BAEKKTLBOWSPPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)SCC(=O)NC2=CC3=CC=CC=C3C=C2)C#N)C4=CC=CO4)C(=O)NC5=CC=CC=C5OC

Origin of Product

United States

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